Methyl 3,6-difluoro-1H-indole-2-carboxylate
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Overview
Description
Methyl 3,6-difluoro-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, with its unique fluorine substitutions, offers potential for various applications in scientific research and industry.
Preparation Methods
The synthesis of Methyl 3,6-difluoro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions . For industrial production, the reaction conditions are optimized to ensure high yield and purity. Common reagents include methanesulfonic acid and methanol, with the reaction carried out under reflux .
Chemical Reactions Analysis
Methyl 3,6-difluoro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Methyl 3,6-difluoro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,6-difluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to certain receptors, making it effective in modulating biological activities. The exact pathways depend on the specific application, but generally, it involves the inhibition or activation of enzymes and receptors .
Comparison with Similar Compounds
Methyl 3,6-difluoro-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 3-amino-1H-indole-2-carboxylate: Known for its antiviral activity.
Ethyl 4,6-difluoro-1H-indole-2-carboxylate: Similar in structure but with different substituents, leading to varied biological activities.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
The unique fluorine substitutions in this compound provide it with distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7F2NO2 |
---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
methyl 3,6-difluoro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)9-8(12)6-3-2-5(11)4-7(6)13-9/h2-4,13H,1H3 |
InChI Key |
OMFCIGUGAXNELU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=C(C=C2)F)F |
Origin of Product |
United States |
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